molecular formula C23H21N5O5S B5208217 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B5208217
M. Wt: 479.5 g/mol
InChI Key: IMQLRZJKUIZJGQ-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindoline core, a pyrimidinylsulfamoyl group, and a butanamide chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Introduction of the Pyrimidinylsulfamoyl Group: This step involves the reaction of the isoindoline derivative with a pyrimidinylsulfamoyl chloride under basic conditions.

    Attachment of the Butanamide Chain: The final step involves the coupling of the intermediate with a butanamide derivative using standard peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may serve as a probe for studying biological processes, particularly those involving sulfamoyl and isoindoline groups.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets. The isoindoline core and pyrimidinylsulfamoyl group are likely to interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide stands out due to its combination of an isoindoline core, a pyrimidinylsulfamoyl group, and a butanamide chain. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c1-14(2)19(28-21(30)17-6-3-4-7-18(17)22(28)31)20(29)26-15-8-10-16(11-9-15)34(32,33)27-23-24-12-5-13-25-23/h3-14,19H,1-2H3,(H,26,29)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQLRZJKUIZJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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